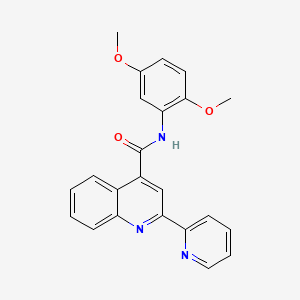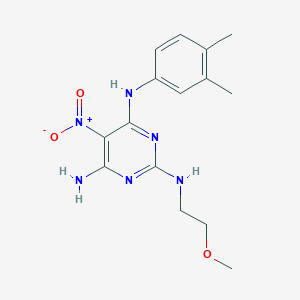
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル)-6-フルオロキノリン-4(1H)-オンは、キノロン誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
3-(3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル)-6-フルオロキノリン-4(1H)-オンの合成は、通常、複数のステップを伴います。
1,2,4-オキサジアゾール環の形成: これは、3,5-ジメトキシベンゾヒドラジドを適切なニトリルと酸性条件下で反応させることで達成できます。
キノリン誘導体とのカップリング: 次に、1,2,4-オキサジアゾール中間体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などの適切なカップリング剤を、トリエチルアミンなどの塩基の存在下で使用して、6-フルオロキノリン誘導体とカップリングします。
環化: 最後のステップは、環化してキノリン-4(1H)-オン環系を形成することです。これは、エタノールなどの適切な溶媒中で加熱還流条件下で促進できます。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大限に高めるために、上記の合成経路を最適化する必要があるでしょう。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、大量の原料と中間体を処理するためのプロセス規模拡大が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にフェニル環のメトキシ基で酸化反応を起こす可能性があります。
還元: 還元反応は、オキサジアゾール環を標的にし、それをアミン誘導体に転換する可能性があります。
置換: キノリン環のフッ素原子は、適切な条件下で他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性媒体中で使用します。
還元: パラジウム触媒の存在下で水素ガスを使用します。
置換: 水素化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤を使用します。
主な生成物
酸化: 酸化されたフェニル環を持つキノロン誘導体の形成。
還元: オキサジアゾール環のアミン誘導体の形成。
置換: フッ素原子を置換したさまざまな官能基を持つ置換キノリン誘導体の形成。
科学研究への応用
化学
化学では、3-(3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル)-6-フルオロキノリン-4(1H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探索することができます。
生物学
生物学研究では、この化合物は、その潜在的な抗菌作用について研究されています。これは、さまざまな細菌株に対して活性を示しており、新しい抗生物質の開発のための候補となっています。
医学
医薬品化学では、この化合物は、その抗がん作用について調査されています。これは、細胞増殖に関与する特定の酵素やシグナル伝達経路を阻害することにより、特定のがん細胞株の増殖を阻害する可能性があることが示されています。
産業
産業セクターでは、この化合物は、そのユニークな化学構造により、蛍光や導電性などの特定の特性を持つ新素材の開発に利用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against a range of bacterial strains, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is being investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines, possibly through the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.
作用機序
3-(3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル)-6-フルオロキノリン-4(1H)-オンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。抗菌作用では、細胞壁合成やDNA複製に不可欠な細菌酵素を阻害する可能性があります。抗がん作用では、細胞の増殖と生存経路に関与するキナーゼやその他のシグナル伝達分子を阻害する可能性があります。
類似化合物との比較
類似化合物
3-(3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル)-キノリン-4(1H)-オン: フッ素原子がないため、その生物学的活性に影響を与える可能性があります。
6-フルオロキノリン-4(1H)-オン: オキサジアゾール基とジメトキシフェニル基がないため、化学的および生物学的特性が異なります。
3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル)-6-クロロキノリン-4(1H)-オン: 類似の構造ですが、フッ素原子ではなく塩素原子を持っているため、反応性と生物学的活性に変化が生じる可能性があります。
独自性
3-(3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル)-6-フルオロキノリン-4(1H)-オンには、1,2,4-オキサジアゾール環と6-フルオロキノリン部分の両方が存在するため、ユニークです。官能基のこの組み合わせは、その独特の化学反応性と潜在的な生物学的活性に貢献し、他の類似化合物とは一線を画しています。
特性
分子式 |
C19H14FN3O4 |
|---|---|
分子量 |
367.3 g/mol |
IUPAC名 |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C19H14FN3O4/c1-25-12-5-10(6-13(8-12)26-2)18-22-19(27-23-18)15-9-21-16-4-3-11(20)7-14(16)17(15)24/h3-9H,1-2H3,(H,21,24) |
InChIキー |
SJTPJVJRZOJPIV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260441.png)
![N-(3,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11260448.png)

![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide](/img/structure/B11260457.png)
![3-benzyl-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260476.png)

![2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol](/img/structure/B11260482.png)
![ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260487.png)
![ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260503.png)
![4-(2-((6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B11260510.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B11260515.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260518.png)


